2-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 3-phenyl-substituted triazolo[4,5-d]pyrimidine moiety linked via a piperazine ring to a 2-methylpropan-1-one group. The piperazine spacer enhances solubility and bioavailability, while the propan-1-one group may influence lipophilicity and metabolic stability. Such derivatives are often explored for kinase inhibition or GPCR modulation due to their structural mimicry of purine-based biomolecules .
Properties
IUPAC Name |
2-methyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-13(2)18(26)24-10-8-23(9-11-24)16-15-17(20-12-19-16)25(22-21-15)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFIHSNHOQTBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions
Formation of Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Piperazine Ring: The triazolopyrimidine intermediate is then reacted with piperazine under reflux conditions, often in a polar solvent such as ethanol or dimethylformamide (DMF).
Final Modification: The last step involves the alkylation of the piperazine nitrogen with 2-methylpropan-1-one, typically using an alkylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacological agent. Its triazolopyrimidine core is known for interacting with various enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, depending on its interaction with biological targets.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The triazolo[4,5-d]pyrimidine core distinguishes this compound from analogs like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6 , 8 in ). Key differences include:
- Ring Fusion Position: The triazolo[4,5-d]pyrimidine system (vs.
- Substituent Effects : The 3-phenyl group on the triazole ring enhances aromatic stacking interactions compared to p-tolyl or hydrazine substituents in analogs (e.g., compounds 2 , 3 in ) .
Piperazine vs. Alternative Linkers
The piperazine moiety in the target compound contrasts with hydrazine or imino linkers in analogs (e.g., compound 3 in ). Piperazine improves solubility and conformational flexibility, which may enhance pharmacokinetic profiles compared to rigid or polar linkers.
Substituent Impact on Physicochemical Properties
- Phenyl vs. p-Tolyl Groups : The 3-phenyl substituent may reduce metabolic oxidation compared to p-tolyl groups, which are prone to cytochrome P450-mediated hydroxylation .
Stability and Isomerization
Unlike analogs in (e.g., compound 7 isomerizing to 6 ), the triazolo[4,5-d]pyrimidine core is less prone to ring rearrangement due to its fused geometry, enhancing synthetic reproducibility.
Biological Activity
2-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one, with CAS number 920404-68-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 443.5 g/mol. Its structure features a triazolo-pyrimidine moiety, which is known for diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 8.47 | |
| Compound B | HCT116 (Colon) | 6.2 | |
| Compound C | T47D (Breast) | 27.3 |
These findings suggest that the presence of the triazole and piperazine moieties contributes to the observed anticancer activity.
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. For example, docking studies have shown that similar compounds bind effectively to protein targets associated with cancer progression and proliferation. The binding affinity was noted to be around -8.4 kcal/mol for related structures against DprE1 protein targets, indicating a strong interaction that could inhibit tumor growth .
Study on Triazole Derivatives
A study focused on the synthesis and biological evaluation of triazole derivatives demonstrated that compounds with similar structural features to this compound showed promising results in inhibiting cancer cell growth. Specifically, one derivative exhibited an IC50 value of 6.2 µM against HCT116 cells .
Pharmacokinetics and Selectivity
Further research has indicated that derivatives of this compound can exhibit high selectivity and bioavailability when tested in vivo. For example, certain derivatives showed over 52% bioavailability when administered orally . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
